molecular formula C3H10O4ReSi B099727 Trimethylsilylperrhenate CAS No. 16687-12-0

Trimethylsilylperrhenate

Cat. No. B099727
CAS RN: 16687-12-0
M. Wt: 324.4 g/mol
InChI Key: ISJDDRALPATORK-UHFFFAOYSA-N
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Description

Trimethylsilylperrhenate is a chemical compound with the molecular formula C3H10O4ReSi . It is also known by other names such as trimethylsilyl perrhenate, hydroxy(trimethyl)silane;trioxorhenium, and Rhenium,trioxo(trimethylsilanolato)- .


Molecular Structure Analysis

The molecular structure of Trimethylsilylperrhenate consists of a rhenium atom bonded to three oxygen atoms and a trimethylsilanol group . The InChI string representation of the molecule is InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; .


Physical And Chemical Properties Analysis

Trimethylsilylperrhenate has a molecular weight of 324.40 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 71.4 Ų . The exact mass and monoisotopic mass of the compound are both 324.990588 g/mol .

Scientific Research Applications

1. Nuclear Magnetic Resonance Studies

Trimethylsilyl compounds, including trimethylsilylperrhenate, have been extensively studied using nuclear magnetic resonance (NMR) techniques. These studies focus on understanding the chemical shifts, coupling constants, and spin-lattice relaxation times in organosilicon chemistry, which are crucial for elucidating molecular structures and dynamics (Harris & Kimber, 1975).

2. Synthesis and Chemical Modification

Trimethylsilyl groups are used to control regiochemistry, prevent overreduction, and avoid bond cleavage in the reduction of aromatic compounds. This approach is pivotal in synthetic chemistry for producing complex molecular structures with high precision (Marcinow, Clawson, & Rabideau, 1989).

3. Analytical Chemistry

The method of trimethylsilylation has been applied in analytical chemistry to study sodium silicate solutions. This process helps to characterize the anion distribution in solutions, providing insights into the composition and structure of these chemical systems (Glasser, Lachowski, & Cameron, 2007).

4. Structural Determination of Silicates

Trimethylsilylation technique is instrumental in the structural determination of mineral silicates. It offers valuable information about the molecular size distribution of silicate anions and the aluminum distribution in silicate backbones, critical for understanding various materials like glasses, cements, and concretes (Currell & Parsonage, 1981).

5. Synthesis of Complex Metal Compounds

Trimethylsilyl derivatives are effective reagents for synthesizing early transition metal complexes. This methodology provides improved routes for the synthesis of various metal complexes, showcasing the versatility of trimethylsilyl groups in inorganic chemistry (Cardoso, Clark, & Moorhouse, 1980).

6. Environmental Analysis

In environmental analysis, trimethylsilylation is used for the simultaneous determination of pharmaceutical residues and endocrine disruptors in wastewater and sewage samples. This technique enhances the analytical capabilities for monitoring environmental pollutants (Samaras, Thomaidis, Stasinakis, & Lekkas, 2011).

7. Drug Synthesis and Analysis

Trimethylsilyl groups serve as a carboxyl protecting group in drug synthesis, allowing for selective removal and replacement during chemical transformations. This is particularly useful in the synthesis of complex molecules like curvularin (Gerlach, 1977).

8. Advanced Materials and Polymer Chemistry

Trimethylsilyl derivatives have significant roles in the synthesis of advanced materials and polymers. Their application in creating polyorganosiloxane materials from micas and modifying these products physically and chemically demonstrates their utility in materials science (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

properties

IUPAC Name

hydroxy(trimethyl)silane;trioxorhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJDDRALPATORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.O=[Re](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O4ReSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylperrhenate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Ishihara, Y Furuya, H Yamamoto - Angewandte Chemie, 2002 - Wiley Online Library
… Commercially available trimethylsilylperrhenate 9 was the … As trimethylsilylperrhenate and rhenium(VII) oxide are very … and less expensive than trimethylsilylperrhenate) as a practical …
Number of citations: 207 onlinelibrary.wiley.com
Y Furuya, K Ishihara, H Yamamoto - Bulletin of the Chemical Society of …, 2007 - journal.csj.jp
… Since trimethylsilylperrhenate and rhenium(VII) oxide are very moisture-sensitive and highly … easy to handle and less expensive than trimethylsilylperrhenate) as a practical dehydration …
Number of citations: 40 www.journal.csj.jp
A Sakakura, R Kondo, S Umemura, K Ishihara - Tetrahedron, 2009 - Elsevier
… Perrhenic acid (HOReO 3 ) and trimethylsilylperrhenate (TMSOReO 3 ) also gave good results (49% yields, entries 6 and 7). In contrast, the catalytic activities of other metal compounds …
Number of citations: 35 www.sciencedirect.com
P Edwards, G Wilkinson - Journal of the Chemical Society, Dalton …, 1984 - pubs.rsc.org
… -trioxorhenium(vI1) could also be prepared by the interaction of the corresponding trimethylsilyl ether with trioxo(trimethylsiloxo)rhenium(vtI) [ Re03(OSi Me,), or trimethylsilylperrhenate 5…
Number of citations: 2 pubs.rsc.org
WA Herrmann, WA Wojtczak, GRJ Artus… - Inorganic …, 1997 - ACS Publications
… The distance Re1−O3 = 1.836(5) Å is not unexpected, whereas the literature value for the corresponding distance in trimethylsilylperrhenate 8d of 1.67(8) Å does not seem to be …
Number of citations: 37 pubs.acs.org
CJ Longley - 1988 - spiral.imperial.ac.uk
The sodium/amalgam reduction of (B^ N^ ReCOSiN^) in hexane gives the dimeric rhenium (VI) complex,[(B^ N^ ReCii-NBu1-)^, which has been structurally characterised. This …
Number of citations: 2 spiral.imperial.ac.uk
JF Walzer Jr - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com
R Kondo - 2009 - nagoya.repo.nii.ac.jp
Oxazoline and thiazoline are five-membered heterocycles that contain both oxygen/sulfur and nitrogen. Oxazolines and thiazolines are numbered around the ring starting at the oxygen/…
Number of citations: 1 nagoya.repo.nii.ac.jp
BJ Hofmann - 2021 - mediatum.ub.tum.de
The catalytic performance of high valent rhenium compounds is assessed in epoxidation, metathesis and dehydration reactions. The donor strength of the organic moiety is altered to …
Number of citations: 2 mediatum.ub.tum.de

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